1,2,4,6-Tetra-O-acetyl-a-D-mannopyranose
Overview
Description
1,2,4,6-Tetra-O-acetyl-a-D-mannopyranose is a complex carbohydrate compound . It has an empirical formula of C14H20O10 and a molecular weight of 348.30 . It’s often used in biomedical research related to understanding carbohydrate-protein interactions, specifically pertaining to infectious diseases and potential antiviral drug development .
Synthesis Analysis
The synthesis of 1,2,4,6-Tetra-O-acetyl-a-D-mannopyranose involves a multistep reaction . The method for obtaining it was originally presented by Helferich and Zirner and involved a multistep reaction that eventually led to a mixture of hemiacetal (1-OH derivative) and 2, from which the latter could be isolated in pure form by crystallization in a modest yield of 27% .Molecular Structure Analysis
The molecular structure of 1,2,4,6-Tetra-O-acetyl-a-D-mannopyranose is represented by the SMILES stringCC(=O)OC[C@H]1OC(O)C@@H=O)C@@H=O)[C@@H]1OC(C)=O
. Chemical Reactions Analysis
1,2,4,6-Tetra-O-acetyl-a-D-mannopyranose presents as an effective guardian in the formation of glycosides and glycosylated steroids . The 2-azido group both acts as a latent amine, latterly re-accessible by several reductive chemistries, and plays an important role in α-selective glycosylations .Physical And Chemical Properties Analysis
1,2,4,6-Tetra-O-acetyl-a-D-mannopyranose is a solid substance . It has a melting point of 92-95 °C . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis of Substituted D-Mannoses
1,2,4,6-Tetra-O-acetyl-α-D-mannopyranose is a key intermediate in the synthesis of various 3-O-substituted D-mannoses. These include compounds like 3-O-methyl-D-mannose and 3-O-α-D-mannopyranosyl-D-mannose, which have significant potential in carbohydrate chemistry and biochemistry applications (Ponpipom, 1977).
Structural Properties
The crystal structures of derivatives of 1,2,4,6-Tetra-O-acetyl-α-D-mannopyranose have been studied to understand the effects of O-acetylation on the molecular structure. O-acetylation influences bond lengths and angles in the molecule, which is crucial for determining its reactivity and interactions in various biochemical contexts (Turney, Zhang, Oliver, & Serianni, 2019).
Intermediate for Membrane Modifiers
1,2,4,6-Tetra-O-acetyl-a-D-mannopyranose serves as an intermediate in modifying the amino function of 2-amino-2-deoxy-D-mannopyranose. This modification is significant in the context of neoplastic control, as it can influence the properties of cell membranes in cancer cells (Angelino, Bernacki, Sharma, Dodson-Simmons, & Korytnyk, 1995).
Synthesis of β-D-Mannose Orthoacetates
The synthesis of β-D-mannose orthoacetates using 1,2,4,6-Tetra-O-acetyl-a-D-mannopyranose is significant for carbohydrate chemistry. These orthoacetates have applications in the synthesis of various complex carbohydrates and glycoconjugates (Mazurek & Perlin, 1965).
Precursor for FDG Synthesis
This compound is a precursor for the synthesis of 2-deoxy-2-[18F]fluoro-D-glucose (FDG), used in PET imaging. FDG is a crucial molecule in medical imaging, particularly in oncology, for the detection and monitoring of cancer (Toyokuni et al., 2004).
Synthesis of 3-Thiomannoside
An efficient synthesis of a novel 3-thiomannoside derivative starting from 1,2,4,6-Tetra-O-acetyl-a-D-mannopyranose has been developed, showcasing the versatility of this compound in synthesizing sulfur-containing carbohydrates (Comba et al., 2016).
Safety And Hazards
The safety data sheet for a similar compound, 2,3,4,6-Tetra-O-acetyl-a-D-glucopyranosyl bromide, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
[(2R,3S,4S,5S,6R)-3,5,6-triacetyloxy-4-hydroxyoxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O10/c1-6(15)20-5-10-12(21-7(2)16)11(19)13(22-8(3)17)14(24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11+,12-,13+,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXTUPCIMUQWAO-BJJPWKGXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)O)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC(=O)C)OC(=O)C)O)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4,6-Tetra-O-acetyl-a-D-mannopyranose |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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